molecular formula C12H11NO3 B8452589 methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

Cat. No. B8452589
M. Wt: 217.22 g/mol
InChI Key: JJMVLDGALGUUCR-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

To a stirred solution of methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate (1.8 g, 6.7 mmol) from Step A above in THF (30 ml) was added 1N HCl (30 ml). The mixture was heated to 60° C. for 2 h. The solvent was evaporated and the residue purified by column chromatography (silica gel, 70:30 hexanes/ethyl acetate) to afford methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate (1.3 g, 87%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 9.77 (s, 1H), 7.84 (dd, J=4.5, 1.0 Hz, 2H), 7.15 (t, J=8.0 Hz, 1H), 7.04 (d, J=1.5 Hz, 1H), 6.67 (d, J=1.5 Hz, 1H), 3.90 (s, 3H), 2.05 (s, 2H); MS (ESI+) m/z 218 (M+H).
Name
methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[C:14]([O:16][CH3:17])=[O:15])[CH:7]=[CH:6]1.Cl>C1COCC1>[O:2]=[CH:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[C:14]([O:16][CH3:17])=[O:15])[CH:7]=[CH:6]1

Inputs

Step One
Name
methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate
Quantity
1.8 g
Type
reactant
Smiles
COC(CN1C=CC2=CC=CC(=C12)C(=O)OC)OC
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, 70:30 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
O=CCN1C=CC2=CC=CC(=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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